2-Metil-1,3-ditiano

Descripción general

Descripción

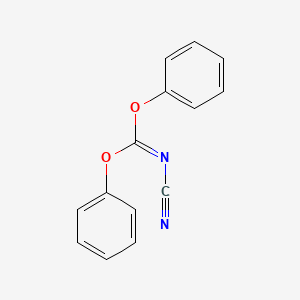

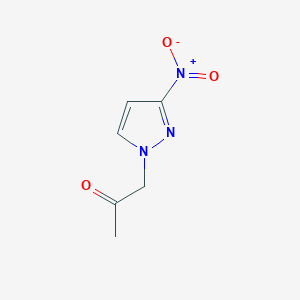

2-Methyl-1,3-dithiane is an organic compound with the molecular formula C5H10S2. It is a versatile acyl anion equivalent, often used in organic synthesis due to its ability to form stable carbanions. This compound is characterized by a six-membered ring containing two sulfur atoms and one methyl group attached to the ring .

Aplicaciones Científicas De Investigación

2-Methyl-1,3-dithiane is widely used in scientific research, particularly in organic synthesis. Some of its applications include:

Synthesis of Methyl Ketones: It is employed in the preparation of methyl ketones.

Preparation of Potassium Trifluoro(2-methyl-1,3-dithiano)borate: This compound is used as a precursor in the synthesis of potassium trifluoro(2-methyl-1,3-dithiano)borate.

Hyperconjugation Studies: It has been used in conformational analysis studies to understand the role of hyperconjugation in organic molecules.

Mecanismo De Acción

Target of Action

2-Methyl-1,3-dithiane is a versatile acyl anion equivalent . It is primarily used in organic synthesis as a surrogate for a carbonyl group . The primary targets of this compound are therefore carbonyl-containing compounds, where it can participate in various reactions to form new carbon-carbon bonds .

Mode of Action

The mode of action of 2-Methyl-1,3-dithiane involves its use as an acyl anion equivalent . This means that it can behave as a carbanion, a negatively charged carbon atom, in chemical reactions . This allows it to attack electrophilic carbon atoms in carbonyl groups, forming new carbon-carbon bonds .

Biochemical Pathways

The exact biochemical pathways affected by 2-Methyl-1,3-dithiane would depend on the specific reaction it is used in. In general, it is used in organic synthesis reactions to form new carbon-carbon bonds . This can lead to the formation of a wide variety of complex organic molecules, potentially affecting numerous biochemical pathways depending on the final product of the synthesis .

Pharmacokinetics

Like all chemicals, its absorption, distribution, metabolism, and excretion (adme) would depend on factors such as its chemical structure, solubility, and reactivity .

Result of Action

The result of the action of 2-Methyl-1,3-dithiane is the formation of new carbon-carbon bonds in organic molecules . This can lead to the synthesis of a wide variety of complex organic compounds, including pharmaceuticals, agrochemicals, and materials .

Action Environment

The action of 2-Methyl-1,3-dithiane is influenced by various environmental factors, including temperature, solvent, and the presence of other chemicals . For example, the rate and outcome of reactions involving 2-Methyl-1,3-dithiane can be affected by the polarity of the solvent, the temperature at which the reaction is carried out, and the presence of catalysts or other reactive species .

Análisis Bioquímico

Biochemical Properties

2-Methyl-1,3-dithiane plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. One of the key interactions of 2-Methyl-1,3-dithiane is with the enzyme potassium trifluoro (2-methyl-1,3-dithiano)borate, which is used in the preparation of this compound . The nature of these interactions involves the stabilization of carbanions, which are crucial intermediates in many biochemical processes.

Cellular Effects

2-Methyl-1,3-dithiane has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to stabilize carbanions allows it to participate in reactions that modify cellular components, leading to changes in cell function. For instance, 2-Methyl-1,3-dithiane can alter the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism .

Molecular Mechanism

The molecular mechanism of 2-Methyl-1,3-dithiane involves its interaction with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For example, 2-Methyl-1,3-dithiane can inhibit certain enzymes by forming stable complexes with them, thereby preventing their normal function. Additionally, the compound can activate other enzymes by stabilizing their active forms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methyl-1,3-dithiane have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term studies have shown that 2-Methyl-1,3-dithiane can have lasting effects on cellular function, particularly in terms of gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-Methyl-1,3-dithiane vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can be used to study its biochemical properties. At high doses, 2-Methyl-1,3-dithiane can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound can be safely used for biochemical studies .

Metabolic Pathways

2-Methyl-1,3-dithiane is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other compounds. The compound can affect metabolic flux and metabolite levels by participating in reactions that modify key intermediates in metabolic pathways. For example, 2-Methyl-1,3-dithiane can be converted into other sulfur-containing compounds through enzymatic reactions, impacting the overall metabolic profile of cells .

Transport and Distribution

The transport and distribution of 2-Methyl-1,3-dithiane within cells and tissues involve interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, allowing it to reach its target sites within cells. Once inside the cells, 2-Methyl-1,3-dithiane can bind to proteins that facilitate its localization and accumulation in specific cellular compartments .

Subcellular Localization

2-Methyl-1,3-dithiane is localized in various subcellular compartments, where it exerts its biochemical effects. The compound can be directed to specific organelles through targeting signals and post-translational modifications. For instance, 2-Methyl-1,3-dithiane can be localized to the mitochondria, where it participates in metabolic reactions that generate energy for the cell. The subcellular localization of 2-Methyl-1,3-dithiane is crucial for its activity and function within the cell .

Métodos De Preparación

2-Methyl-1,3-dithiane can be synthesized through the condensation of carbonyl compounds with 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the following steps:

Análisis De Reacciones Químicas

2-Methyl-1,3-dithiane undergoes various chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate or osmium tetroxide.

Reduction: Reduction can be achieved with hydrogen gas in the presence of nickel or rhodium catalysts.

Substitution: It reacts with alkyl halides, sulfonates, and triflates to form 2-alkyl derivatives.

Nucleophilic Addition: The compound can form carbanions that react with electrophiles such as alkyl halides and carbonyl compounds.

Comparación Con Compuestos Similares

2-Methyl-1,3-dithiane is similar to other dithiane and dithiolane compounds, such as:

1,3-Dithiane: Lacks the methyl group present in 2-Methyl-1,3-dithiane.

1,3-Dithiolane: Contains a five-membered ring instead of a six-membered ring.

2-Phenyl-1,3-dithiane: Contains a phenyl group instead of a methyl group.

The uniqueness of 2-Methyl-1,3-dithiane lies in its ability to form stable carbanions, making it a valuable reagent in organic synthesis for forming new carbon-carbon bonds.

Propiedades

IUPAC Name |

2-methyl-1,3-dithiane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10S2/c1-5-6-3-2-4-7-5/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXROTPXCYDXGSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1SCCCS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90208795 | |

| Record name | 2-Methyl-1,3-dithiane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90208795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear brown liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Methyl-1,3-dithiane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19641 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6007-26-7 | |

| Record name | 2-Methyl-1,3-dithiane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6007-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Dithiane, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006007267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-1,3-dithiane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249337 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-1,3-dithiane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90208795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1,3-dithiane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.326 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methyl-1,3-dithiane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6KUZ3F2ZW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-methyl-1,3-dithiane?

A1: The molecular formula of 2-methyl-1,3-dithiane is C5H10S2. Its molecular weight is 134.25 g/mol.

Q2: What does the 1H NMR spectrum of 2-methyl-1,3-dithiane reveal about its conformation?

A2: The 1H NMR spectrum of 2-methyl-1,3-dithiane indicates a preference for the chair conformation in solution. This is consistent with the conformation observed in the X-ray crystal structure of 2-phenyl-1,3-dithiane. [ [] ] Studies have shown that the presence of a phenyl group at the 2-position in an axial orientation leads to distinct chemical shifts for the ortho and meta/para protons, confirming the chair conformation. [ [] ]

Q3: How is 2-methyl-1,3-dithiane used as a reagent in organic synthesis?

A3: 2-methyl-1,3-dithiane serves as a valuable reagent in organic synthesis due to the acidity of the proton at the 2-position. Deprotonation with strong bases, such as n-butyllithium (n-BuLi), generates the corresponding lithium anion, 2-lithio-2-methyl-1,3-dithiane. This nucleophilic species reacts with various electrophiles, including aldehydes, ketones, and epoxides, enabling the formation of new carbon-carbon bonds. [ [, , ] ]

Q4: How does the structure of 2-methyl-1,3-dithiane influence its reactivity as a nucleophile?

A4: The presence of the two sulfur atoms adjacent to the carbanion center in 2-lithio-2-methyl-1,3-dithiane enhances its stability through electron delocalization. Additionally, the cyclic structure restricts conformational flexibility, potentially influencing the stereochemical outcome of reactions. [ [, ] ]

Q5: Can 2-lithio-2-methyl-1,3-dithiane participate in stereoselective reactions?

A5: Research indicates that the addition of 2-lithio-2-methyl-1,3-dithiane to 4-uloses proceeds with varying degrees of stereoselectivity depending on the specific 4-ulose and reaction conditions. The configurations of the resulting C-vinyl derivatives can be determined using 13C NMR spectroscopy. [ [] ]

Q6: How is the 1,3-dithiane group removed after serving as a protecting group?

A6: The 1,3-dithiane group, often introduced using 2-lithio-2-methyl-1,3-dithiane, can be removed under oxidative conditions. Common reagents for this deprotection include N-chlorosuccinimide (NCS) in the presence of silver nitrate (AgNO3) in a mixture of acetonitrile and water. [ [, ] ]

Q7: How is 2-methyl-1,3-dithiane used in the construction of coordination polymers (CPs)?

A7: 2-Methyl-1,3-dithiane (L2) acts as a bridging ligand in the synthesis of copper(I) coordination polymers, contributing to the formation of diverse network architectures ranging from 1D to 3D structures. [ [, ] ] The sulfur atoms in the dithiane ring can coordinate to copper centers in different modes, influencing the dimensionality and properties of the resulting CPs.

Q8: What factors influence the structural diversity of CPs formed with 2-methyl-1,3-dithiane?

A8: The architecture of the coordination polymers formed with 2-methyl-1,3-dithiane is influenced by several factors, including:

- Copper(I) salt used: The choice of copper(I) salt (e.g., CuI, CuBr, CuCl, CuCN) directly impacts the bridging ligands present in the CPs, affecting their overall structure. [ [] ]

- Reaction conditions: Modifying the reaction conditions, such as solvent and temperature, can lead to the isolation of different CP isomers. [ [] ]

- Steric effects: The presence of substituents on the dithiane ring can introduce steric constraints, influencing the coordination modes and ultimately the CP architecture. [ [] ]

Q9: Do these coordination polymers with 2-methyl-1,3-dithiane exhibit any interesting properties?

A9: Some coordination polymers incorporating 2-methyl-1,3-dithiane, specifically those containing Cu8I8 clusters, exhibit strong luminescence. [ [] ] The photophysical properties of these materials have been investigated using DFT and TDDFT calculations to understand the origin of their luminescence.

Q10: How do structural changes in the coordination polymers affect their properties?

A10: Structural changes in the coordination polymers, such as the Cu···Cu distances within the Cu8I8 clusters, can significantly influence their luminescence properties. [ [] ] Temperature-dependent studies have shown that variations in Cu···Cu distances affect the energy levels involved in electronic transitions, leading to changes in emission intensity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Ethoxyphenyl)methyl]piperidin-4-ol](/img/structure/B1361312.png)

![[(Thiophene-2-carbonyl)-amino]-acetic acid](/img/structure/B1361314.png)

![2-{[2-(2-Chlorobenzoyl)hydrazino]carbonyl}benzoic acid](/img/structure/B1361316.png)

![(2-{[(3,5-Dimethylphenyl)amino]methyl}phenyl)methanol](/img/structure/B1361318.png)

![Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1361320.png)

![3-{2-[(4Z)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZOIC ACID](/img/structure/B1361321.png)

![N-[2-(6-methylpyridin-3-yl)ethyl]aniline](/img/structure/B1361326.png)

![(E)-4-[(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B1361327.png)